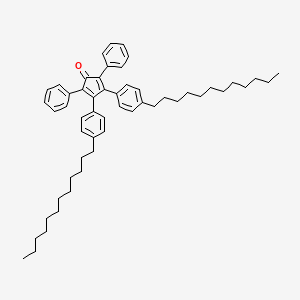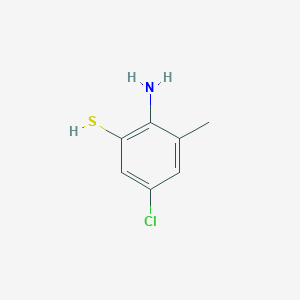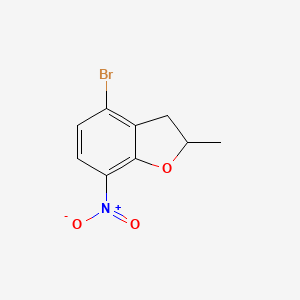
4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran is a benzofuran derivative characterized by the presence of bromine, methyl, and nitro functional groups. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-methyl-7-nitro-2,3-dihydrobenzofuran using bromine or a brominating agent under controlled conditions . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, often utilizing catalysts and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran can be compared with other benzofuran derivatives such as:
2-Bromo-4-methyl-6-nitrophenol: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
4-Bromo-2-nitrobenzoic acid: Another brominated nitro compound with different applications and reactivity.
Eigenschaften
Molekularformel |
C9H8BrNO3 |
|---|---|
Molekulargewicht |
258.07 g/mol |
IUPAC-Name |
4-bromo-2-methyl-7-nitro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H8BrNO3/c1-5-4-6-7(10)2-3-8(11(12)13)9(6)14-5/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
VCSOQJCQQYZMRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C=CC(=C2O1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
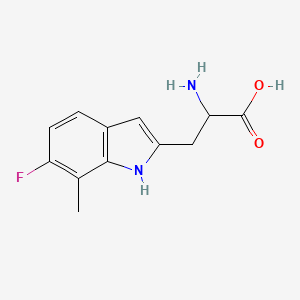
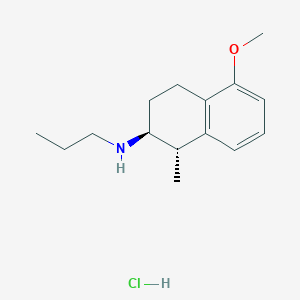

![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)
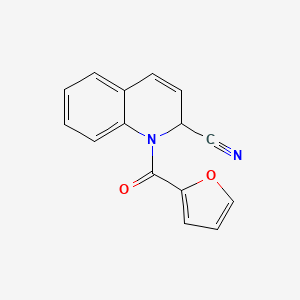
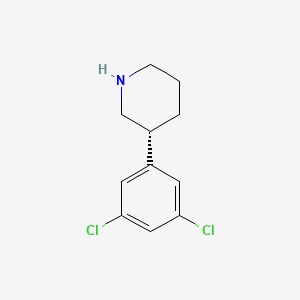
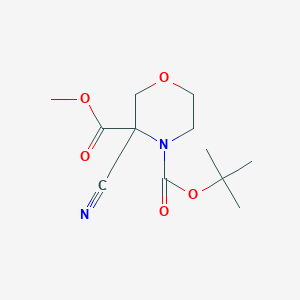
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)

